![molecular formula C17H17NO6S2 B2624417 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-92-1](/img/structure/B2624417.png)
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is an intriguing compound within the realm of organic chemistry It is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a pentanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid typically involves the condensation of ethoxybenzaldehyde with a thiazolidine-2,4-dione derivative under appropriate reaction conditions. The reaction often requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes, with optimization for large-scale reactions. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. Industrial synthesis may also incorporate continuous flow processes to enhance production efficiency and yield.
化学反应分析
Types of Reactions: 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: : Reduction reactions can convert certain groups within the molecule to their respective reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions: Reagents commonly used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituting agents: : Halogens (bromine, chlorine), alkylating agents (alkyl halides)
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield an aldehyde or carboxylic acid derivative, while substitution could introduce halogens or alkyl groups.
科学研究应用
Chemistry: In chemistry, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is studied for its potential to serve as a building block for more complex molecules. Its unique reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe or a starting point for drug discovery. Its structural features enable interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, the compound's potential therapeutic properties are examined. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer, diabetes, and inflammation.
Industry: Industrially, the compound may find applications in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance characteristics.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes. The exact mechanism of action depends on the specific target and the nature of the interaction.
Pathways Involved: The pathways involved may include:
Enzyme inhibition: : The compound may inhibit the activity of key enzymes involved in metabolic or signaling pathways.
Receptor modulation: : It may bind to and modulate the activity of cell surface or intracellular receptors, affecting downstream signaling cascades.
相似化合物的比较
Similar Compounds:
Thiazolidinediones: : Compounds with a similar thiazolidine ring structure.
Phenyl derivatives: : Compounds containing a phenyl group with various substituents.
Dicarboxylic acids: : Compounds with two carboxyl groups, similar to the pentanedioic acid moiety.
Uniqueness: The uniqueness of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid lies in its combined structural features, which allow for diverse reactivity and potential applications in multiple fields. Its specific arrangement of functional groups and the resulting chemical properties distinguish it from other compounds in its class.
属性
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S2/c1-2-24-11-5-3-10(4-6-11)9-13-15(21)18(17(25)26-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOXPYVHSYZXEK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2624335.png)
![N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide](/img/structure/B2624337.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)
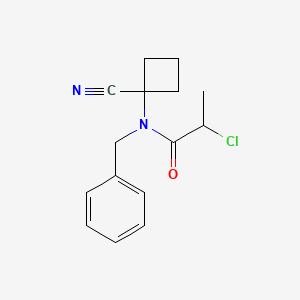
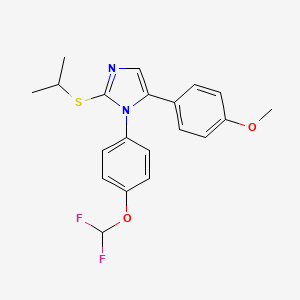
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)
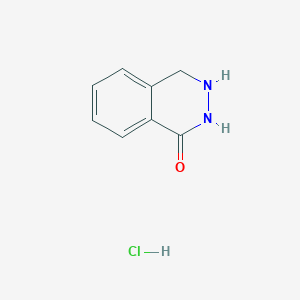
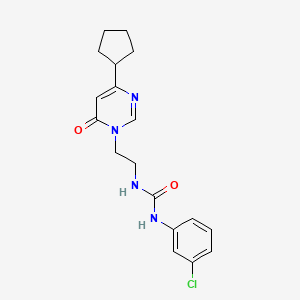
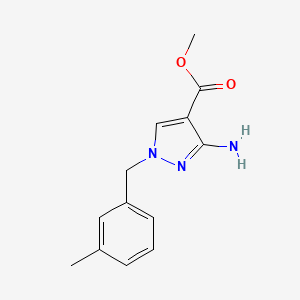
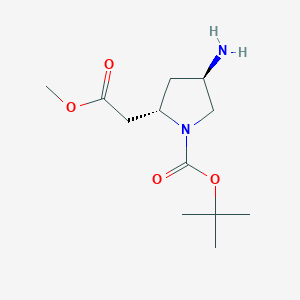
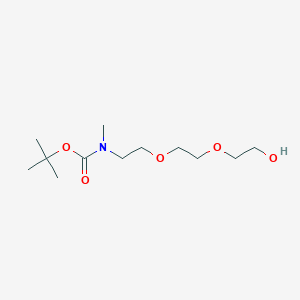
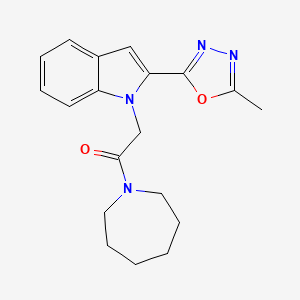
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
